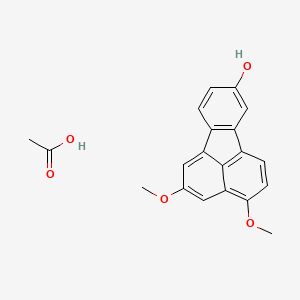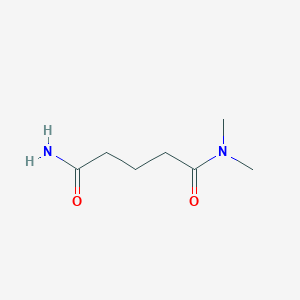![molecular formula C19H21OP B14387477 (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 87944-11-4](/img/structure/B14387477.png)
(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[410]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a bicyclic heptane structure bonded to a diphenylphosphane oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of bicyclo[4.1.0]heptane derivatives with diphenylphosphane oxide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. Common reaction conditions include temperatures ranging from 50°C to 100°C and the use of inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphane oxide group to a phosphane group.
Substitution: The bicyclic heptane structure allows for substitution reactions, where hydrogen atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its unique structure can influence the reactivity and selectivity of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the synthesis of advanced materials and as a precursor for various phosphorus-containing compounds.
Mecanismo De Acción
The mechanism of action of (Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphorus atom, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Betamethasone dipropionate: A corticosteroid with anti-inflammatory properties.
Uniqueness
(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its bicyclic structure and the presence of a diphenylphosphane oxide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
87944-11-4 |
|---|---|
Fórmula molecular |
C19H21OP |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
7-diphenylphosphorylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C19H21OP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-6,9-12,17-19H,7-8,13-14H2 |
Clave InChI |
KSSRKFNAGACKNC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)






![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)

![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
